3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine
Description
Properties
IUPAC Name |
3-[4-(3,4-dimethylphenyl)sulfonylpiperazin-1-yl]-6-(3-methylpyrazol-1-yl)pyridazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N6O2S/c1-15-4-5-18(14-16(15)2)29(27,28)25-12-10-24(11-13-25)19-6-7-20(22-21-19)26-9-8-17(3)23-26/h4-9,14H,10-13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OHBRKKOACBRZSF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)S(=O)(=O)N2CCN(CC2)C3=NN=C(C=C3)N4C=CC(=N4)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N6O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine typically involves multi-step organic reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the piperazine and pyrazole substituents. Common reagents used in these reactions include sulfonyl chlorides, piperazine derivatives, and pyrazole derivatives. Reaction conditions often involve the use of organic solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or pyridine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The pyridazine ring undergoes SNAr at electron-deficient positions, particularly when activated by electron-withdrawing groups (EWGs) like sulfonyl or pyrazole substituents. Key reactions include:
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The 3-chloro intermediate (if present) reacts with thiourea to form thiolated products .
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Hydrazine hydrate facilitates ring contraction in substituted pyridazines, forming pyrazoles under basic conditions .
Cross-Coupling Reactions
The pyridazine core participates in palladium-catalyzed cross-couplings, leveraging halogen or boronic ester functionalities:
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The 3-methylpyrazole group enhances electron density on the pyridazine ring, influencing regioselectivity in coupling reactions .
Sulfonyl Group Reactivity
The 3,4-dimethylbenzenesulfonyl-piperazine moiety undergoes characteristic sulfonyl transformations:
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The steric bulk of the 3,4-dimethylphenyl group hinders electrophilic aromatic substitution on the sulfonyl benzene ring .
Pyrazole Functionalization
The 3-methylpyrazole substituent undergoes regioselective reactions:
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The pyrazole nitrogen participates in metal coordination, forming stable complexes with Ru(II) and Pd(II) .
Ring-Contraction and Expansion
Under strong basic or acidic conditions, pyridazine derivatives undergo skeletal rearrangements:
Scientific Research Applications
3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism of action of 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and context of use.
Comparison with Similar Compounds
Comparison with Similar Compounds
To contextualize the properties of 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, we compare it with five structurally analogous compounds (Table 1). Key differences lie in the substituents on the phenylsulfonyl group, the nature of the heterocyclic rings, and reported biological activities.
Table 1: Structural and Functional Comparison of Pyridazine Derivatives
*Calculated based on analogous structures (e.g., with added methyl groups).
Key Observations
Sulfonyl vs. Non-Sulfonyl Moieties: The sulfonyl group in the target compound and its analogs (e.g., chlorophenylsulfonyl , difluorophenylsulfonyl ) enhances polarity and hydrogen-bonding capacity compared to the benzoyl derivative . This may improve solubility and target binding in hydrophilic environments.
Substituent Effects on Bioactivity :
- The 3,4-dimethyl substitution on the benzenesulfonyl group in the target compound increases steric bulk and lipophilicity relative to chloro- or fluoro-substituted analogs . This could enhance membrane permeability but reduce aqueous solubility.
- Pyrazole-methyl substitution (common in all sulfonyl analogs) is associated with planar molecular geometry, facilitating π-π interactions with aromatic residues in enzyme active sites .
Biological Activity Trends: Pyridazine derivatives with sulfonyl-piperazine groups (e.g., ) are reported to inhibit bacterial growth and viral replication, likely due to interference with nucleic acid synthesis or protein binding.
Biological Activity
The compound 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring, a pyridazine moiety, and a pyrazole group, which contribute to its biological properties. The sulfonyl group enhances its solubility and interaction with biological targets. Its molecular formula is with a molecular weight of approximately 372.48 g/mol.
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Receptor Binding : The piperazine and sulfonyl groups are likely involved in binding to specific receptors or enzymes, modulating their activity.
- Antiproliferative Effects : Similar compounds have shown submicromolar antiproliferative activity against cancer cell lines, suggesting that this compound may also exhibit anticancer properties through pathways such as mTOR inhibition and autophagy modulation .
- Cytotoxicity : Preliminary studies indicate that derivatives of this compound can induce cytotoxic effects in cancer cells by disrupting cellular processes like autophagy and apoptosis.
Biological Activity Data
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of related compounds in pancreatic cancer cells (MIA PaCa-2). The results indicated that these compounds reduced mTORC1 activity and increased autophagic flux, leading to enhanced cell death .
- Pharmacological Profiles : Research on similar sulfonamide-containing piperazine derivatives showed promising results in modulating neurotransmitter receptors, suggesting potential applications in treating neurological disorders .
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-[4-(3,4-dimethylbenzenesulfonyl)piperazin-1-yl]-6-(3-methyl-1H-pyrazol-1-yl)pyridazine, and how can reaction efficiency be optimized?
- Methodology : The compound’s core pyridazine scaffold can be synthesized via nucleophilic substitution reactions. For example, reacting 3,6-dichloropyridazine with substituted piperazines or pyrazoles under reflux in polar aprotic solvents (e.g., DMF or ethanol) is a common approach . Optimization involves:
- Design of Experiments (DoE) : Use factorial designs to screen variables (temperature, solvent, stoichiometry) and reduce trial-and-error iterations .
- Catalytic Systems : Explore phase-transfer catalysts or microwave-assisted synthesis to enhance reaction rates and yields.
- Key Reference : Analogous pyridazine derivatives synthesized via similar protocols achieved yields >75% under optimized conditions .
Q. What spectroscopic and chromatographic techniques are critical for characterizing this compound?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm substituent positions on the pyridazine and piperazine rings.
- High-Resolution Mass Spectrometry (HRMS) : Validate molecular formula and purity.
- HPLC-PDA : Assess purity (>95%) using reverse-phase C18 columns with acetonitrile/water gradients .
- Data Interpretation : Compare spectral data with structurally similar compounds (e.g., 3-chloro-6-(1H-pyrazol-1-yl)pyridazine) to resolve ambiguities .
Advanced Research Questions
Q. How can computational methods guide the optimization of reaction pathways for this compound?
- Methodology :
- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and predict favorable reaction pathways (e.g., sulfonylation of piperazine) .
- Reaction Path Search Tools : Implement algorithms like the artificial force-induced reaction (AFIR) method to identify low-energy intermediates .
- Case Study : ICReDD’s integrated computational-experimental approach reduced reaction development time by 40% for heterocyclic systems .
Q. How should researchers address discrepancies in reported biological activities of pyridazine derivatives?
- Methodology :
- Meta-Analysis : Compare bioactivity datasets (e.g., antibacterial vs. antiviral assays) to identify structure-activity relationships (SARs) .
- Controlled Assays : Replicate studies under standardized conditions (e.g., MIC for antibacterial activity) to isolate variables like solubility or metabolic stability .
- Example : Pyridazine analogs with antiplatelet aggregation activity showed conflicting results due to variations in assay protocols (e.g., ADP vs. collagen-induced aggregation) .
Q. What advanced spectroscopic techniques resolve structural ambiguities in sulfonyl-piperazine derivatives?
- Methodology :
- X-ray Crystallography : Determine absolute configuration and hydrogen-bonding networks (e.g., piperazine sulfonyl group orientation) .
- Dynamic NMR : Analyze rotational barriers of the sulfonyl group to confirm conformational stability .
- Data Table :
| Technique | Parameter Analyzed | Example Value |
|---|---|---|
| XRD | Bond length (C-S) | 1.76 Å |
| ¹H NMR | J-coupling | 8.5 Hz |
Q. What strategies mitigate byproduct formation during the sulfonylation of piperazine intermediates?
- Methodology :
- Kinetic Control : Use slow addition of sulfonyl chlorides at low temperatures (0–5°C) to minimize polysubstitution .
- Protecting Groups : Temporarily block reactive piperazine nitrogen(s) with Boc or Fmoc groups .
Q. How can researchers design bioactivity screens for this compound while minimizing false positives?
- Methodology :
- Counter-Screening : Include off-target assays (e.g., kinase panels) to assess selectivity .
- ADME-Tox Profiling : Use in silico tools (e.g., SwissADME) to predict bioavailability and cytotoxicity early in screening .
- Reference : Pyridazine derivatives with anti-inotropic activity showed reduced false positives when tested in cardiomyocyte models versus HEK293 cells .
Methodological Best Practices
- Experimental Design : Prioritize DoE over one-variable-at-a-time (OVAT) approaches to capture interactions between variables .
- Data Contradiction Resolution : Apply multi-technique validation (e.g., XRD + NMR + HRMS) to confirm structural assignments .
- Safety Protocols : Follow guidelines for handling sulfonating agents (e.g., P210: avoid ignition sources) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
